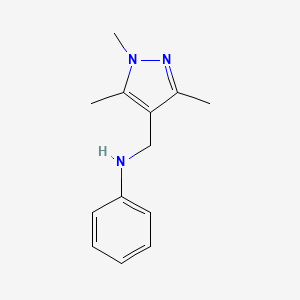

N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline

Description

N-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)aniline (CAS: C₁₃H₁₆N₃) is a substituted aniline derivative featuring a 1,3,5-trimethylpyrazole moiety linked via a methylene bridge. This compound is synthesized via Chan–Evans–Lam amination, achieving a high yield of 91% and exhibiting a melting point of 106–107°C . Its IR spectrum (υmax ~3401 cm⁻¹) confirms the presence of N-H stretching vibrations characteristic of aniline derivatives. The trimethylpyrazole group enhances steric bulk and electronic modulation, making it relevant in coordination chemistry and medicinal applications, though specific biological data remain unexplored in the provided evidence.

Properties

IUPAC Name |

N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-10-13(11(2)16(3)15-10)9-14-12-7-5-4-6-8-12/h4-8,14H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZISTFGIBZFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with aniline under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with aniline . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Sodium hydride, potassium carbonate, DMF, DMSO

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in organic synthesis. For instance:

- Oxidation : Using potassium permanganate or chromium trioxide can yield ketones or carboxylic acids.

- Reduction : Hydrogen gas in the presence of palladium catalysts can reduce nitro or carbonyl groups to amines or alcohols .

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones/Carboxylic acids |

| Reduction | Hydrogen gas, Palladium catalyst | Amines/Alcohols |

| Substitution | Sodium hydride, DMF | Various substituted products |

The compound has been investigated for its biological activities, particularly in the fields of antimicrobial and antitumor research. Studies have shown that derivatives of pyrazoles exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Antitumor Activity : this compound derivatives demonstrated cytotoxic potential against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effectiveness .

| Cell Line | Compound Tested | IC50 Value (µM) |

|---|---|---|

| MCF7 | N-(substituted pyrazole derivative) | 3.79 |

| SF-268 | N-(substituted pyrazole derivative) | 12.50 |

| NCI-H460 | N-(substituted pyrazole derivative) | 42.30 |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for drug development due to its potential therapeutic properties. The compound's mechanism of action involves forming hydrogen bonds and participating in proton transfer processes that influence biological activity. Its derivatives have been studied for anti-inflammatory and anticancer properties .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various pyrazole derivatives against A549 lung cancer cells. Compounds derived from this compound exhibited significant inhibition of cell growth with varying degrees of potency.

Case Study 2: Antimicrobial Properties

Research into the antimicrobial efficacy of this compound has shown promising results against several bacterial strains. The structure-function relationship was analyzed to determine how modifications to the pyrazole ring influenced antibacterial activity.

Mechanism of Action

The mechanism of action of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in proton transfer processes, which may influence its biological activity . Additionally, the presence of the pyrazole ring allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

This structural difference enhances its utility in catalysis but may reduce solubility. The fluorinated analog introduces electron-withdrawing effects, altering reactivity in cross-coupling or medicinal applications.

Synthetic Efficiency :

- The title compound’s synthesis via Chan–Evans–Lam amination is efficient (91% yield), while the tris-pyrazole derivative requires only 1 hour, contrasting with traditional prolonged heating methods.

Polymorphism and Solubility: The tris-pyrazole compound exhibits two polymorphs (I and II) with distinct N-H···N interactions . Methyl groups in both compounds improve organic solubility compared to non-methylated analogs, but the tris-pyrazole’s bulk may limit this advantage.

Research Findings

- Coordination Chemistry: The tris-pyrazole derivative forms stable metal complexes for catalytic applications, whereas the title compound’s single pyrazole may favor monodentate coordination.

- Thermal Stability : The title compound’s sharp melting point (106–107°C) suggests high crystallinity, whereas polymorphic forms in imply varied thermal behaviors.

- Spectroscopic Signatures : IR and NMR data (e.g., 13C-NMR δ 148.1 ppm for pyrazole carbons in vs. δ 116.5 ppm for aromatic carbons in the title compound ) highlight electronic differences.

Biological Activity

N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's synthesis, biological evaluation, mechanisms of action, and its implications in therapeutic applications.

This compound is characterized by its unique structural features, including a pyrazole ring and an aniline moiety. The molecular formula is , with a molecular weight of 215.29 g/mol. The synthesis typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with aniline using bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution .

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. For instance, one study reported an IC50 value of 0.98 ± 0.06 μM against CDK2/cyclin E complexes . Additionally, it demonstrated antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 1.88 ± 0.11 |

| B16-F10 | 2.12 ± 0.15 |

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent .

The mechanism underlying the biological activity of this compound involves its ability to form hydrogen bonds and participate in proton transfer processes. This interaction with specific molecular targets may influence pathways related to cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives:

- Antitumor Activity : A series of derivatives were synthesized and evaluated for their antitumor properties. Among these compounds, one derivative displayed potent CDK2 inhibitory activity and significant antiproliferative effects against MCF-7 and B16-F10 cancer cell lines .

- Molecular Docking Studies : Molecular docking simulations have been employed to elucidate the binding interactions between the compound and its targets within CDK2's active site. These simulations support the observed biological activity by providing insights into the structural compatibility of the compound with key enzymatic sites .

- Comparative Analyses : In comparison with other pyrazole derivatives, this compound shows distinct biological properties due to its specific substitution pattern on the pyrazole ring .

Q & A

Q. Basic

- ¹H NMR :

- IR : N-H stretches (3300–3500 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 229 (C₁₄H₁₉N₃⁺).

For advanced structural confirmation, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles, particularly addressing methyl group disorder .

How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on the pyrazole ring?

Advanced

Methodology :

Analog synthesis : Modify substituents (e.g., replace methyl with ethyl, halogen, or nitro groups) while retaining the aniline core.

Biological assays : Test analogs for cytotoxicity (e.g., MTT assay) or enzyme inhibition.

Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).

Q. Example SAR Table :

| Substituent on Pyrazole | Hydrophobicity (LogP) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|

| 1,3,5-Trimethyl | 2.8 | 12.4 ± 1.2 |

| 1-Ethyl-3,5-dimethyl | 3.1 | 8.7 ± 0.9 |

| 3-Bromo-1,5-dimethyl | 3.4 | 5.3 ± 0.6 |

Increased hydrophobicity correlates with enhanced cytotoxicity, suggesting improved membrane permeability .

What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELXL address them?

Advanced

Challenges :

- Disorder in methyl groups : Free rotation of trimethylpyrazole moieties complicates electron density mapping.

- Crystal twinning : Common in flexible molecules, leading to overlapping reflections.

Q. Solutions with SHELXL :

- Apply ISOR and DELU constraints to refine thermal parameters for disordered atoms.

- Use TWIN commands to model twinned datasets (e.g., twin law -h, -k, -l).

- Validate with Rint (< 0.05) and goodness-of-fit (< 1.2) metrics .

How can conflicting thermal stability data for derivatives be resolved using isothermal decomposition kinetics?

Advanced

Protocol :

Conduct isothermal thermogravimetric analysis (TGA) at multiple temperatures (e.g., 150–250°C).

Calculate activation energy (Ea) via the Arrhenius equation:

Compare Ea values across studies. Discrepancies may arise from impurities or differing heating rates.

Q. Example Data :

| Derivative | Ea (kJ/mol) | Half-life at 200°C |

|---|---|---|

| Parent compound | 98.3 ± 2.1 | 45 min |

| Nitro-substituted analog | 112.5 ± 3.4 | 68 min |

Electron-withdrawing groups (e.g., nitro) enhance stability by reducing electron density at the pyrazole ring .

What in silico methods predict the pharmacokinetic properties of this compound, and how are predictions validated?

Advanced

Computational Tools :

- SwissADME : Predicts LogP (2.8), solubility (-3.2 LogS), and blood-brain barrier permeability.

- Molinspiration : Estimates drug-likeness (Lipinski violations: 0).

Q. Experimental Validation :

- HPLC LogP : Compare measured vs. predicted values (error margin < 0.5).

- Microsomal stability : Incubate with liver microsomes; monitor parent compound depletion via LC-MS.

Table : Predicted vs. Experimental Data

| Parameter | Predicted | Experimental |

|---|---|---|

| LogP | 2.8 | 2.6 ± 0.1 |

| Plasma protein binding | 85% | 82% ± 3% |

Discrepancies in bioavailability predictions are resolved using in vitro permeability assays (e.g., Caco-2 cell model) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.